![molecular formula C11H20N2O B13220399 1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13220399.png)
1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which contributes to its stability and reactivity. It has been studied for its potential as a covalent inhibitor, particularly targeting the KRAS G12C mutation, which is a known driver of oncogenic alterations in human cancers .
Méthodes De Préparation
The synthesis of 1-{2,7-Diazaspiro[35]nonan-2-yl}butan-1-one involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound are still under development, but they generally follow similar principles as laboratory synthesis, with an emphasis on scalability and cost-effectiveness. Optimization of reaction conditions and purification processes are crucial for industrial-scale production .
Analyse Des Réactions Chimiques
1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential as a covalent inhibitor of the KRAS G12C mutation, making it a valuable tool in cancer research.
Medicine: Its ability to inhibit KRAS G12C has led to investigations into its use as an anti-cancer agent, particularly for solid tumors.
Mécanisme D'action
The mechanism of action of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one involves its binding to the KRAS G12C protein at a mutated cysteine residue. This covalent binding inhibits the protein’s activity, thereby blocking the signaling pathways that drive cancer cell proliferation and survival. The compound’s spirocyclic structure allows it to fit into the switch-II pocket of KRAS G12C, enhancing its inhibitory activity .
Comparaison Avec Des Composés Similaires
1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one can be compared to other similar compounds, such as:
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound also targets the KRAS G12C mutation but has different substituents that may affect its binding affinity and metabolic stability.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: Another similar compound with a shorter carbon chain, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it a potent inhibitor of KRAS G12C, with favorable metabolic stability and anti-tumor activity .
Propriétés
Formule moléculaire |
C11H20N2O |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
1-(2,7-diazaspiro[3.5]nonan-2-yl)butan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-2-3-10(14)13-8-11(9-13)4-6-12-7-5-11/h12H,2-9H2,1H3 |
Clé InChI |
TXVBVUYOZKBIJR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N1CC2(C1)CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


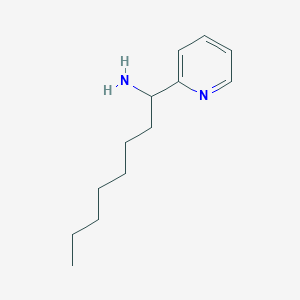
![4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13220332.png)
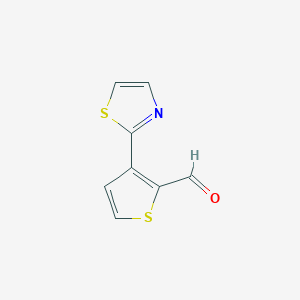
![1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13220344.png)
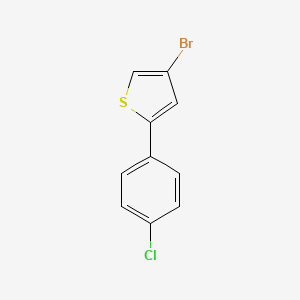
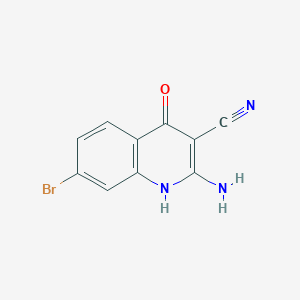

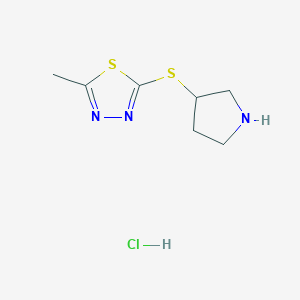
![[1-(2-Fluorophenyl)cyclopentyl]methanol](/img/structure/B13220377.png)
![5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13220378.png)


![1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13220414.png)

